molecular formula C12H17N3O2 B039830 Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate CAS No. 111247-60-0

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Cat. No.: B039830
CAS No.: 111247-60-0
M. Wt: 235.28 g/mol
InChI Key: QMAXUUVHHTYNHC-UHFFFAOYSA-N
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Description

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms The ethyl ester group is attached to the carboxylate functionality on the piperidine ring

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its targets, potentially inhibiting the activity of nitric oxide synthase enzymes . This interaction could lead to changes in the production of nitric oxide, affecting various cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.39, which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on nitric oxide production. By potentially inhibiting nitric oxide synthase enzymes, it may affect processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-pyrazin-2-yl-piperidine-4-carboxylate: This compound has a pyrazine ring instead of a pyrimidine ring, which may result in different biological activities and chemical properties.

    Ethyl 1-pyridin-2-yl-piperidine-4-carboxylate: This compound contains a pyridine ring, which also affects its reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS Number: 111247-60-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C12H17N3O2C_{12}H_{17}N_{3}O_{2} and a molecular weight of approximately 235.28 g/mol. The structure features a piperidine ring linked to a pyrimidine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H17N3O2C_{12}H_{17}N_{3}O_{2}
Molecular Weight235.28 g/mol
CAS Number111247-60-0
SolubilityHigh in organic solvents

The primary biological targets of this compound include:

  • Nitric Oxide Synthase (NOS) : Both inducible and endothelial NOS are inhibited by this compound, affecting nitric oxide production, which plays a vital role in various physiological processes such as vasodilation and neurotransmission.

Mode of Action

The compound is believed to inhibit the activity of nitric oxide synthase enzymes, disrupting the signaling pathways that rely on nitric oxide. This inhibition can lead to altered vascular responses and immune system modulation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier : It is permeable, suggesting potential central nervous system effects.

These properties make it a candidate for developing treatments targeting neurological disorders.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7, HepG2) . The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have shown notable activity against pathogens such as E. coli and S. aureus, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound's ability to inhibit nitric oxide synthase suggests it may possess anti-inflammatory properties. In experimental models, it has been shown to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Research : A study demonstrated that a derivative exhibited an IC50 value of 2.74 μM against MCF-7 cells, indicating strong anticancer potential compared to existing treatments .
  • Antimicrobial Efficacy : Research showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 5.9 µM against Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment .
  • Neuroprotective Studies : Investigations into its neuroprotective effects suggest that it may be beneficial in treating neurodegenerative diseases by modulating nitric oxide levels in the brain .

Properties

IUPAC Name

ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAXUUVHHTYNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426550
Record name Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-60-0
Record name Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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